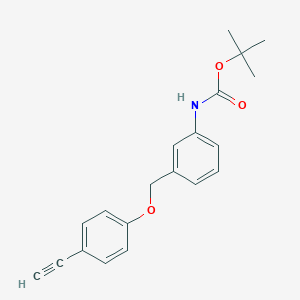
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an ethynylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate typically involves multiple steps, including the protection of amino groups and the formation of carbon-carbon bonds. One common method involves the use of tert-butyl carbamate as a protecting group for the amino function, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The ethynylphenoxy group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve the use of continuous flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the carbamate group yields the corresponding amine.
科学的研究の応用
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino functions.
Biology: Studied for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Investigated for its anti-inflammatory activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins during inflammation . The compound’s unique structure allows it to selectively target COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
類似化合物との比較
tert-Butyl (3-((4-ethynylphenoxy)methyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (substituted benzamido)phenylcarbamate: Similar in structure but with different substituents on the phenyl ring.
tert-Butyl carbamate: Lacks the ethynylphenoxy group and is primarily used as a protecting group for amines.
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and selectivity in various chemical and biological processes.
特性
IUPAC Name |
tert-butyl N-[3-[(4-ethynylphenoxy)methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-15-9-11-18(12-10-15)23-14-16-7-6-8-17(13-16)21-19(22)24-20(2,3)4/h1,6-13H,14H2,2-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZRNNDVSIWHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














